1H-Pyrrolo[2,3-c]pyridin-2(3H)-on
Übersicht
Beschreibung
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound with the empirical formula C7H6N2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one derivatives has been reported in several studies. For instance, one study described the chemical modification of a compound where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1
. Chemical Reactions Analysis
The reaction of 3-substituted 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical and Chemical Properties Analysis
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a solid substance . Its molecular weight is 118.14 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-c]pyridin-2(3H)-on: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
FGFR-Inhibitoren: Die Verbindung dient als Scharnierbindermotiv für die Entwicklung von FGFR-Inhibitoren (Fibroblasten-Wachstumsfaktor-Rezeptoren). Diese Inhibitoren haben potenzielle Anwendungen in der Krebstherapie, insbesondere bei der Behandlung von Krebserkrankungen, die eine abnorme FGFR-Signalgebung aufweisen .
TNIK-Inhibition: Derivate von this compound wurden als Inhibitoren von TNIK (TRAF2- und NCK-interagierende Kinase) identifiziert, das an der Wnt-Signalgebung und der Krebsentstehung beteiligt ist. Potente TNIK-Inhibitoren können zur Modulation der Immunantwort eingesetzt werden und könnten therapeutische Anwendungen in der Krebsbehandlung haben .
Antiproliferative Mittel: Einige Derivate zeigen eine starke antiproliferative Aktivität gegen bestimmte Krebszelllinien, wie z. B. Hep3B-Zellen, was auf eine potenzielle Verwendung als antiproliferative Mittel in der Onkologieforschung hindeutet .
Forschung zur humanen Neutrophilen-Elastase (HNE): Die Derivate der Verbindung werden auch in der Forschung eingesetzt, die auf die humane Neutrophile Elastase (HNE) abzielt, ein Enzym, das an verschiedenen entzündlichen Erkrankungen beteiligt ist, was auf Anwendungen in der Entwicklung von entzündungshemmenden Medikamenten hindeutet .
Synthetisches Zwischenprodukt: this compound dient als wichtiges synthetisches Zwischenprodukt bei der Herstellung komplexerer Moleküle mit potenziellen pharmakologischen Aktivitäten. Es wird in mehrstufigen Syntheseprotokollen verwendet, um neue Verbindungen mit gewünschten biologischen Eigenschaften zu entwickeln .
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can facilitate cancer therapy .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, compound 4h, a derivative of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily mediated through the binding of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one to the ATP-binding site of the receptors, leading to the inhibition of their kinase activity.
Cellular Effects
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . Additionally, 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . The compound also induces conformational changes in the receptors, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one have been shown to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that continuous exposure to 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, resulting in the formation of several metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits preferential accumulation in tumor tissues, which may enhance its therapeutic efficacy . Additionally, its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments.
Eigenschaften
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXRCCJHDFVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469893 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-85-9 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.